4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Lipophilicity ADME Halogen bonding

Unique pharmacophoric architecture: para-bromophenethyl piperazine at pyrimidine 2-position, morpholine at 4-position. Bromine modulates halogen-bonding, steric bulk, logP—substitution with Cl/F/H shifts partition coefficient >1 log unit, compromising target engagement. Ethyl spacer ensures precise bromine orientation not preserved in benzyl analogs. TPSA 44.7 Ų, XLogP3 3.2—ideal CNS-like chemical space. Bromoaryl handle enables late-stage Suzuki-Miyaura/Buchwald-Hartwig diversification. Specify exact CAS 2640895-57-2 for reproducible SAR.

Molecular Formula C20H26BrN5O
Molecular Weight 432.4 g/mol
CAS No. 2640895-57-2
Cat. No. B6474523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS2640895-57-2
Molecular FormulaC20H26BrN5O
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=CC(=N3)N4CCOCC4
InChIInChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-26(12-10-24)20-22-7-5-19(23-20)25-13-15-27-16-14-25/h1-5,7H,6,8-16H2
InChIKeyQCYWORQZTQODTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640895-57-2) – Structural Identity and Baseline for Procurement


4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640895-57-2) is a brominated piperazinyl‑pyrimidine derivative bearing a morpholine substituent at the pyrimidine 4‑position. The compound is catalogued as a research‑grade screening molecule (PubChem CID 155800741, molecular formula C₂₀H₂₆BrN₅O, MW 432.4 g/mol, typical purity 95%) [1]. Its structure combines a pyrimidine core with a piperazine‑linked 4‑bromophenethyl arm and a morpholine ring, placing it within a class of heterocyclic compounds used in medicinal chemistry and agrochemical lead‑discovery programs [2].

Why Generic Substitution of 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Is Not a Reliable Procurement Strategy


The simultaneous presence of the 4‑bromophenethyl piperazine substituent at the pyrimidine 2‑position and the morpholine moiety at the pyrimidine 4‑position creates a unique pharmacophoric architecture that cannot be recapitulated by simply swapping one heterocyclic building block for another [1]. The bromine atom is not merely a placeholder but critically modulates halogen‑bonding capacity, steric bulk, and the overall logP of the molecule; substituting bromine with chlorine, fluorine, or hydrogen in analogous scaffolds has been shown to shift both target engagement and the compound’s partition coefficient by >1 log unit in predicted datasets, altering permeability and off‑target profiles in ways that cannot be predicted a priori for this specific scaffold [2]. Consequently, generic substitution of this CAS number with a superficially similar “piperazine‑pyrimidine” derivative risks introducing uncontrolled variables in structure‑activity relationships (SAR) and in‑vitro assay readouts, making it an unreliable strategy for reproducible research.

Quantitative Differentiation Evidence for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (2640895-57-2)


Lipophilicity Shift Relative to the Des‑Morpholine and 2‑Substituted Analogues

The target compound exhibits a predicted octanol/water partition coefficient (XLogP3) of 3.2, positioning it in the optimal lipophilicity range for both permeability and acceptable solubility for biochemical screening [1]. By contrast, the direct des‑morpholine analogue 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (CAS 2640845-58-3, MW 347.25, formula C₁₆H₁₉BrN₄) lacks the oxygen‑containing morpholine substituent; its predicted XLogP3 is not publicly catalogued but is expected to be ~0.5‑1.0 log units lower due to the absence of the morpholine oxygen and the reduced hydrogen‑bond acceptor count . Additionally, the structurally related scaffold 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine (MW 347.25) contains a pyrimidine‑2‑piperazine linkage instead of a morpholine‑4‑substituted pyrimidine and carries a distinct electronic distribution at the pyrimidine ring, which alters both dipole moment and hydrogen‑bonding surface area; quantitative logP data for this scaffold is not available from authoritative databases, limiting comparability .

Lipophilicity ADME Halogen bonding

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area as a Determinant of Solubility and Permeability

The target compound possesses 6 hydrogen‑bond acceptors (HBA) and a topological polar surface area (TPSA) of 44.7 Ų [1]. In contrast, the des‑morpholine analogue 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine has only 4 HBA sites (the morpholine oxygen is absent) and a calculated TPSA of ~32 Ų (estimated from its SMILES using standard topological methods) . The higher HBA count and larger TPSA of the target compound are expected to improve aqueous solubility and modulate passive membrane permeability in a manner that cannot be replicated by the simpler scaffold, a factor that is critical when selecting tool compounds for cellular assays or for compounds intended for in‑vivo pharmacokinetic studies.

Hydrogen‑bond acceptor TPSA Medicinal chemistry

Heavy Atom Count and Molecular Complexity as a Procurement Quality Indicator

The compound has a heavy atom count of 27 and a complexity rating of 434 (PubChem CACTVS calculation) [1]. The des‑morpholine analogue (CAS 2640845-58-3) contains only 21 heavy atoms and carries a lower complexity rating (estimated ~330‑350) . The higher complexity of the target molecule translates into a more challenging synthetic pathway; the presence of the morpholine ring introduces an additional heterocyclic coupling step, which is associated with a lower yield unless optimised. Consequently, commercial batches of the target compound that meet the standard purity specification (≥95%) provide assurance that the supplier has successfully negotiated the synthetic bottlenecks, whereas a simpler analogue may appear superficially similar but fail to recapitulate the multistep synthesis quality markers.

Molecular complexity Quality control Purity

Procurement‑Driven Application Scenarios for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (2640895-57-2)


Structure–Activity Relationship (SAR) Probes Targeting CNS Penetration via Lipophilic Tuning

The XLogP3 of 3.2 positions the compound within the CNS‑like chemical space (logP 2‑4), making it a suitable scaffold for exploring blood‑brain‑barrier permeability in a SAR campaign [1]. The morpholine ring enhances hydrogen‑bonding capacity without excessive polarity, a balance that is necessary for CNS drug candidates; using the specific CAS ensures that the lipophilic contribution of the 4‑bromophenethyl piperazine substituent is preserved, which is critical when correlating in‑vitro permeability data with in‑vivo brain‑to‑plasma ratios.

Fragment‑Based or Scaffold‑Oriented Medicinal Chemistry Programs Requiring Halogen‑Bonding Motifs

The para‑bromophenyl substituent is established as a halogen‑bonding donor that can engage backbone carbonyls in protein binding pockets. The geometrically precise ethyl spacer between the piperazine and the phenyl ring ensures that the bromine atom projects at a defined distance and angle, a feature that is not preserved in simple benzyl analogues [2]. The compound can therefore serve as a privileged core for halogen‑bond‑driven affinity maturation in hit‑to‑lead programs, provided the exact CAS is used to avoid regio‑isomeric or linker‑length variability.

Physicochemical Comparator for in‑vitro ADME Panels

Because the compound has a well‑defined TPSA (44.7 Ų) and HBA count (6), it can be employed as a reference compound in in‑vitro ADME assays (Caco‑2 permeability, microsomal stability) to benchmark new analogues. Substituting an alternative piperazine‑pyrimidine scaffold with a different substitution pattern would alter the TPSA/HBA landscape, undermining cross‑study comparisons [1].

Synthetic Chemistry Applications as a Building Block Featuring a Reactive Bromo‑Aryl Handle

The bromophenyl group permits direct transition‑metal‑catalysed cross‑coupling (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) for late‑stage diversification. This utility is a direct consequence of the specific substitution pattern; analogues in which the bromine is replaced by chlorine or where the ethyl linker is shortened lose the same degree of reactivity and steric tolerance [2]. For procurement of a versatile late‑stage intermediate, the exact CAS must be specified to ensure the bromo‑aryl handle is present.

Quote Request

Request a Quote for 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.